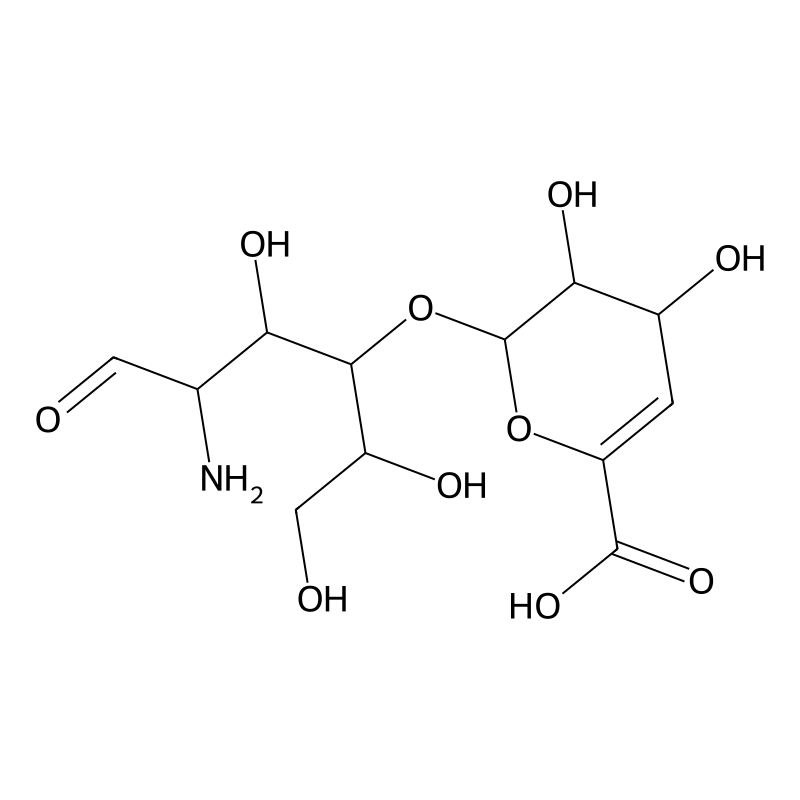

Heparin disaccharide IV-H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heparin disaccharide IV-H (IV-H) is a specific disaccharide unit derived from the breakdown of heparin and heparan sulfate glycosaminoglycans by enzymes called heparinases []. It has gained interest in scientific research due to its unique properties and potential applications in various fields. Here's a breakdown of its current uses:

Studying Heparin-Protein Interactions

Heparin is a naturally occurring anticoagulant that interacts with various proteins to regulate blood clotting. IV-H, as a minimal heparin structure, serves as a valuable tool for researchers to study these interactions []. By observing how proteins bind to IV-H, scientists can gain insights into the specific regions on heparin responsible for its anticoagulant activity. This knowledge can inform the development of new heparin-based drugs with improved efficacy and reduced side effects.

Investigating Heparin-Induced Thrombocytopenia (HIT)

HIT is a serious complication that can occur in patients treated with heparin. It involves the formation of antibodies against heparin-protein complexes, leading to a paradoxical increase in blood clot formation. IV-H can be used as a specific antigen in diagnostic assays to detect HIT antibodies in patients []. This application helps in the early identification and management of HIT, improving patient safety.

Exploring Therapeutic Potential

Beyond its role as a research tool, IV-H itself holds potential as a therapeutic agent. Studies suggest that IV-H may have anticoagulant activity without causing the bleeding complications associated with full-length heparin []. This makes it a promising candidate for the development of safer anticoagulant drugs. Additionally, IV-H's ability to interact with specific proteins involved in inflammation and cell adhesion is being explored for potential applications in other disease areas [].

Heparin disaccharide IV-H is a specific oligosaccharide derived from heparin, characterized by its unique structural composition. Its molecular formula is C12H19NO10, with a molecular weight of 337.28 grams per mole. This compound consists of two sugar units linked together, which contributes to its biological functions and applications in research. Heparin disaccharide IV-H is significant in the field of glycobiology, where it plays a role in understanding glycosaminoglycans and their interactions in biological systems .

- Sulfation: The addition of sulfate groups can modify the disaccharide's properties, influencing its biological activity.

- Degradation: Enzymatic hydrolysis can break down heparin disaccharides into smaller fragments, which are essential for studying their functional roles.

- Conjugation: Heparin disaccharide IV-H can be conjugated with proteins or other biomolecules to create glycoproteins, enhancing their functionality in therapeutic applications .

Heparin disaccharide IV-H exhibits several biological activities:

- Anticoagulant Properties: It mimics the natural anticoagulant properties of heparin, inhibiting blood coagulation processes.

- Cell Signaling: The disaccharide plays a role in cell signaling pathways by interacting with various growth factors and cytokines.

- Cell Adhesion: It influences cell adhesion processes, crucial for tissue development and repair .

The synthesis of heparin disaccharide IV-H can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the formation of glycosidic bonds between sugar units.

- Chemical Synthesis: Employing organic synthesis techniques to construct the disaccharide from simpler sugar precursors.

- Isolation from Natural Sources: Extracting the compound from heparin-rich tissues or through enzymatic degradation of larger heparin polysaccharides .

Heparin disaccharide IV-H has diverse applications in various fields:

- Glycobiology Research: It serves as a model compound for studying glycosaminoglycan structures and functions.

- Pharmaceutical Development: Used in drug formulation for anticoagulant therapies and other medical applications.

- Diagnostic Tools: Employed in assays to detect specific interactions between proteins and glycosaminoglycans .

Studies on the interactions of heparin disaccharide IV-H focus on its binding affinities with proteins, enzymes, and other biomolecules:

- Protein Binding Studies: Investigating how this disaccharide interacts with anticoagulant proteins like antithrombin III.

- Cell Surface Interactions: Understanding its role in mediating cell-surface interactions that are critical for cellular signaling and adhesion.

These studies are essential for elucidating the molecular mechanisms underlying its biological functions and therapeutic potentials .

Heparin disaccharide IV-H shares similarities with other heparin-derived compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Heparin disaccharide I-S | C12H15NO19S3-4 | Contains additional sulfate groups; more complex structure. |

| Heparin disaccharide IV-A | C14H20NO11Na | Sodium salt form; different linkage compared to IV-H. |

| Heparan sulfate | Variable | More extensive polymer; broader range of biological activities. |

Heparin disaccharide IV-H is unique due to its specific structure and functional properties that allow it to act effectively as an anticoagulant while also participating in various biological processes .